

spectroscopic data of Dibromofluoromethane (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *Dibromofluoromethane*

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An In-depth Technical Guide to the Spectroscopic Data of **Dibromofluoromethane**

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of small molecules is paramount for identification, purity assessment, and structural elucidation. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Dibromofluoromethane** (CHBr_2F).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For **Dibromofluoromethane**, ^1H , ^{13}C , and ^{19}F NMR spectra provide key insights into its molecular environment. The data presented here was obtained in deuterated chloroform (CDCl_3).^[1]

Quantitative NMR Data

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|-----------------|------------------------------------|--------------|-----------------------------|-------------------------|
| ^1H | 7.71 | Doublet (d) | $\text{JH-F} = 48.3$ | CHBr_2F |
| ^{13}C | 73.8 | Doublet (d) | $\text{JC-F} = 315.0$ | CHBr_2F |
| ^{19}F | -84.08 | Doublet (d) | $\text{JF-H} = 48.9$ | CHBr_2F |

Table 1: NMR Spectroscopic Data for Dibromofluoromethane in CDCl_3 .
[1]

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of **Dibromofluoromethane** was prepared by dissolving the sample in deuterated chloroform (CDCl_3), a common solvent for NMR analysis.[1][2] Tetramethylsilane (TMS) was used as an internal standard for calibrating the chemical shifts of ^1H and ^{13}C spectra to 0.0 ppm.[3] For ^{19}F NMR, trichlorofluoromethane (CFCl_3) is often used as a reference standard (0 ppm).[4]

Instrumentation: The spectra were acquired on a standard NMR spectrometer. For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei between pulses. This can be achieved by increasing the relaxation delay to at least five times the longitudinal relaxation time (T1) of the signals of interest.[5]

Data Acquisition and Processing:

- ^1H NMR: The spectrum was acquired to observe the proton signal.
- ^{13}C NMR: Due to the low natural abundance of the ^{13}C isotope (about 1.1%), signal averaging is typically employed to obtain a spectrum with a good signal-to-noise ratio.[6] Broadband proton decoupling is often used to simplify the spectrum by removing C-H coupling, although in this case, the coupling to fluorine is the dominant feature.[6]

- ^{19}F NMR: As a highly sensitive nucleus with 100% natural abundance, ^{19}F NMR spectra can be acquired relatively quickly.[7]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational transitions of a molecule when it absorbs infrared radiation. The resulting spectrum provides a unique fingerprint of the molecule's functional groups and overall structure.

Quantitative IR Data

The major vibrational frequencies for **Dibromofluoromethane** are listed below. These frequencies correspond to specific bond-stretching and bending modes within the molecule.

| Frequency (cm ⁻¹) | Intensity | Assignment (Vibrational Mode) |
|-------------------------------|-----------|-------------------------------------|
| 3050 | Medium | C-H stretch |
| 1075 | Strong | C-F stretch |
| 650 | Strong | C-Br stretch (asymmetric) |
| 580 | Strong | C-Br stretch (symmetric) |
| 1250 | Medium | C-H bend |
| 400 | Medium | C-Br ₂ bend (scissoring) |

Table 2: Key Infrared Absorption Frequencies for Dibromofluoromethane. Data is compiled from typical ranges for halomethanes and publicly available spectra.[8][9][10]

Experimental Protocol: IR Spectroscopy

Instrumentation: The infrared absorption spectrum of gas-phase **Dibromofluoromethane** can be measured using a Fourier Transform Infrared (FTIR) spectrometer.[11] For condensed

phase measurements, a sample can be placed between two salt plates (e.g., KBr or NaCl) and analyzed.[10]

Data Acquisition:

- A background spectrum of the empty sample compartment (or the solvent and salt plates if applicable) is recorded.
- The sample is placed in the infrared beam path.
- The sample spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.
- The background spectrum is automatically subtracted from the sample spectrum to yield the final absorption spectrum.[11]
- For high-resolution studies, the spectrum should be calibrated using known absorption lines of a standard gas like H₂O or CO.[11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and then sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

Quantitative Mass Spectrometry Data

The mass spectrum of **Dibromofluoromethane** was obtained using electron ionization (EI). [12] The molecular weight of **Dibromofluoromethane** is 191.825 g/mol .[12][13] Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak and bromine-containing fragment peaks appear as clusters of signals.

| m/z | Relative Intensity | Assignment (Ion) |
|-------------|--------------------|--|
| 190/192/194 | Low | $[\text{CH}^{79}\text{Br}_2\text{F}]^+$ / $[\text{CH}^{79}\text{Br}^{81}\text{Br}\text{F}]^+$ / $[\text{CH}^{81}\text{Br}_2\text{F}]^+$ (Molecular Ion Cluster) |
| 111/113 | High | $[\text{CH}^{79}\text{Br}\text{F}]^+$ / $[\text{CH}^{81}\text{Br}\text{F}]^+$ (Loss of a Br radical) |
| 91/93 | Moderate | $[\text{C}^{79}\text{Br}\text{F}]^+$ / $[\text{C}^{81}\text{Br}\text{F}]^+$ (Loss of H and Br) or $[\text{CH}_2^{79}\text{Br}]^+$ / $[\text{CH}_2^{81}\text{Br}]^+$ (from rearrangement and loss of BrF) |
| 79/81 | Moderate | $[\text{Br}]^+$ / $[\text{Br}^{81}]^+$ |
| 32 | Moderate | $[\text{CH}_2\text{F}]^+$ (Loss of two Br radicals) |

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of Dibromofluoromethane.[\[12\]](#)[\[14\]](#)

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.[\[13\]](#)[\[14\]](#)

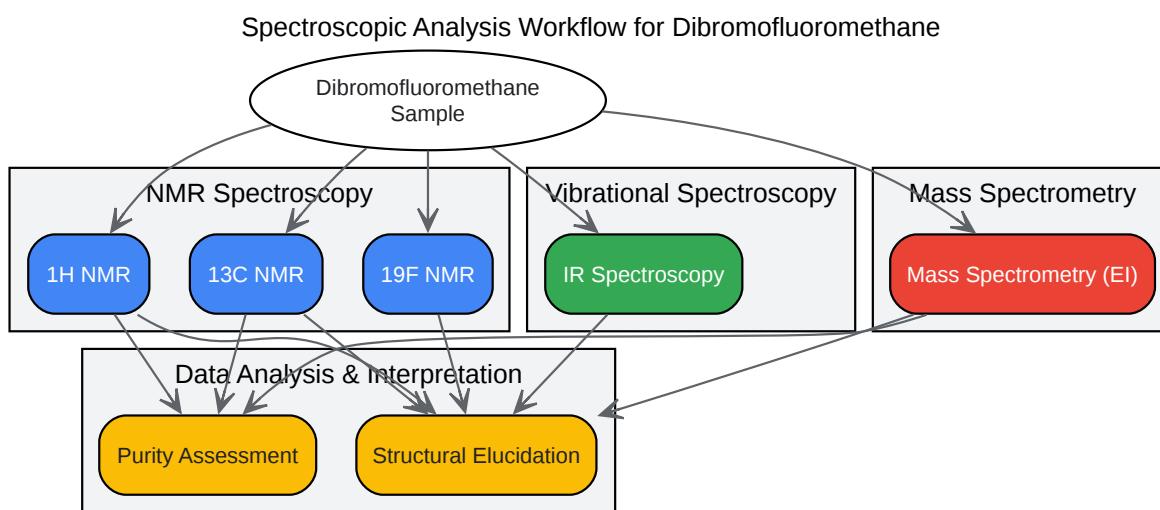
Ionization: In the ion source, the vaporized **Dibromofluoromethane** molecules are bombarded with a high-energy electron beam (typically 70 eV) in a process called electron ionization (EI). [\[12\]](#) This knocks an electron off the molecule, forming a positively charged molecular ion (M^+). [\[15\]](#)

Fragmentation: The molecular ions are energetically unstable and subsequently break apart into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.[\[16\]](#)[\[17\]](#)

Detection: The positively charged ions (both the molecular ion and the fragments) are accelerated by an electric field and then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio. A detector then records the abundance of each ion.[15]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Dibromofluoromethane**.



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Caption: Workflow for the spectroscopic characterization of **Dibromofluoromethane**.

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